molecular formula C13H16N2O B3017226 (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1308980-82-6

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B3017226
CAS No.: 1308980-82-6
M. Wt: 216.284
InChI Key: FCHPUPJMTKOFON-GFCCVEGCSA-N
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Description

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a carboxamide group at the 3-position of the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbene.

    Carboxamide formation: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
  • (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • (3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylamide

Uniqueness

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the carboxamide functionality. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3R)-N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(15-11-5-6-11)12-7-9-3-1-2-4-10(9)8-14-12/h1-4,11-12,14H,5-8H2,(H,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHPUPJMTKOFON-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CC3=CC=CC=C3CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)[C@H]2CC3=CC=CC=C3CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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